Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a synthetic intermediate
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a synthetic intermediate
A Strategic Intermediate in Calcimimetic Drug Synthesis
Executive Summary
Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate (CAS 70311-33-0) represents a pivotal synthetic node in the manufacture of type II calcimimetics, most notably Cinacalcet hydrochloride .[1] As a saturated ester bearing a meta-trifluoromethyl group, it balances the lipophilic requirements of the calcium-sensing receptor (CaSR) pharmacophore with the chemical versatility required for high-throughput manufacturing.
This guide analyzes the compound's utility not merely as a passive intermediate, but as a "chemical hinge" that allows for the controlled divergence into aldehydes, alcohols, and amides essential for late-stage drug assembly.
Chemical Profile & Physicochemical Properties[2][3][4][5][6][7][8]
The meta-substitution of the trifluoromethyl group (-CF₃) is electronically significant. Unlike para-substitution, which allows for direct resonance conjugation, the meta position exerts a strong inductive electron-withdrawing effect (-I) without resonance donation, deactivating the phenyl ring towards electrophilic attack while increasing the acidity of benzylic protons.
| Property | Specification |
| IUPAC Name | Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate |
| CAS Number | 70311-33-0 |
| Molecular Formula | C₁₂H₁₃F₃O₂ |
| Molecular Weight | 246.23 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~260°C (Predicted) |
| Solubility | Soluble in EtOAc, DCM, MeOH; Insoluble in water |
| Key Moiety | m-CF₃ Phenyl ring (Metabolic stability enhancer) |
Strategic Synthesis: Catalytic Hydrogenation Protocol
While Heck coupling strategies exist, the most robust industrial route involves the catalytic hydrogenation of ethyl 3-(trifluoromethyl)cinnamate . This method is preferred for its atom economy and the avoidance of heavy metal contamination (beyond the catalyst, which is filtered).
The Causality of Choice
We utilize Pd/C (Palladium on Carbon) over homogeneous catalysts (like Wilkinson's) to facilitate easy workup via filtration. The choice of solvent (Methanol or Ethyl Acetate) is critical; protic solvents like methanol often accelerate the reaction rate for cinnamates due to hydrogen bonding interactions with the carbonyl oxygen, activating the alkene.
Detailed Experimental Protocol
Note: This protocol describes a self-validating workflow where reaction progress is monitored by the disappearance of the olefinic signature.
Reagents:
-
Ethyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (Precursor)[2]
-
10% Pd/C (50% water wet to minimize ignition risk)
-
Methanol (HPLC Grade)
-
Hydrogen gas (Balloon or low-pressure line)
Step-by-Step Methodology:
-
Inerting: Charge a 3-neck round-bottom flask with the unsaturated cinnamate precursor (10.0 g, 40.9 mmol). Evacuate and backfill with Nitrogen (
) three times to remove ambient oxygen. -
Solvation: Add Methanol (100 mL, 10 volumes). Agitate until fully dissolved.
-
Catalyst Addition: Under a gentle
stream, carefully add 10% Pd/C (0.5 g, 5 wt% loading). Safety Critical: Do not add dry catalyst to flammable solvent in air. -
Hydrogenation:
-
Evacuate the flask and backfill with Hydrogen (
) three times. -
Maintain a hydrogen atmosphere (balloon pressure or ~1 atm) with vigorous stirring at Room Temperature (20–25°C).
-
-
In-Process Control (IPC) - Self-Validation:
-
After 4 hours, sample an aliquot for TLC or ¹H NMR.
-
Validation Marker: Look for the disappearance of the alkene doublets at
6.4 and 7.7 ppm. The appearance of multiplets at 2.6–3.1 ppm (ethylene bridge) confirms conversion.
-
-
Workup:
-
Once conversion is >99%, flush the system with
. -
Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with fresh Methanol.
-
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to yield the target ethyl 3-(3-(trifluoromethyl)phenyl)propanoate as a clear oil.
Typical Yield: 98–99% (Quantitative).
Critical Reactivity: The "Gateway" to Cinacalcet
The utility of Ethyl 3-(3-(trifluoromethyl)phenyl)propanoate lies in its controlled reduction. The ester functionality is less reactive than an aldehyde but more stable than an acid chloride, allowing it to be stored and reduced on-demand.
Pathway A: Direct Reduction to Aldehyde (DIBAL-H)
Reaction with Diisobutylaluminum hydride (DIBAL-H) at -78°C can yield the aldehyde directly. However, over-reduction to the alcohol is a common risk.
Pathway B: Reduction-Oxidation (Red-Ox) Sequence
A more reliable industrial approach involves full reduction to the alcohol followed by selective oxidation.
-
Reduction:
/ or 3-(3-(trifluoromethyl)phenyl)propan-1-ol. -
Oxidation: TEMPO/NaOCl (Anelli Oxidation) or Swern Oxidation
3-(3-(trifluoromethyl)phenyl)propanal .
This aldehyde is the immediate precursor for the reductive amination with (R)-1-(1-naphthyl)ethylamine to form Cinacalcet .
Visualizing the Synthetic Logic
The following diagram illustrates the retrosynthetic flow, highlighting the central role of the propanoate ester.
Figure 1: The synthetic lineage of Cinacalcet, illustrating the pivotal reduction of the cinnamate to the propanoate ester.
Safety & Handling of Fluorinated Esters
While the ethyl ester moiety is relatively benign, the trifluoromethyl group imparts specific properties:
-
Lipophilicity: Enhanced skin absorption compared to non-fluorinated analogs.[3] Gloves (Nitrile > 0.11mm) are mandatory.
-
Volatility: The compound is an oil with low volatility, but aerosols formed during workup can be respiratory irritants.
-
Waste Disposal: Fluorinated organic compounds must be segregated from standard organic waste streams in many jurisdictions to prevent contamination of incineration scrubbers (HF formation).
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53230361, Methyl 3-[3-(trifluoromethyl)phenyl]propanoate. (Note: Ethyl analog properties inferred from Methyl/Ethyl data). Retrieved from [Link]
-
Veeprho Laboratories. (n.d.). Cinacalcet Impurities and Related Compounds. Retrieved from [Link]
-
Santoro, S., et al. (2023).[4][5][6] "Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl." Molecules, 28(16), 6042.[5] Retrieved from [Link]
-
Thirupathi, R., et al. (2015). "Enantioselective synthesis of hyperparathyroidism agent Cinacalcet hydrochloride." Indian Journal of Chemistry, 54B, 1129-1132. (Describes the NaBH4 reduction of the ester). Retrieved from [Link]
- Google Patents. (2015). CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcet hydrochloride intermediate.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
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- 3. sioc.cas.cn [sioc.cas.cn]
- 4. mdpi.com [mdpi.com]
- 5. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)propanal for More Sustainable Production of Cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
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